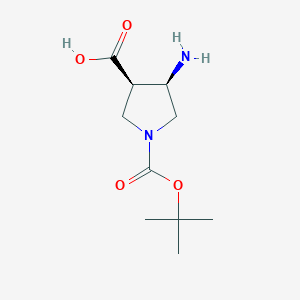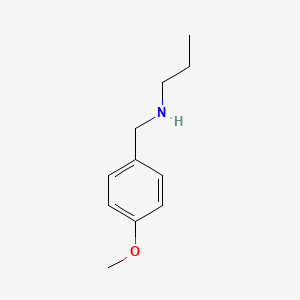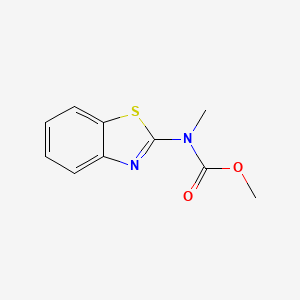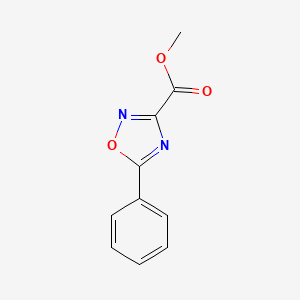
4-氯苯乙酸酯
描述
4-Chlorophenyl acetate (4-CPA) is an organic compound with the molecular formula C8H7ClO2. It is a white crystalline solid that is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. 4-CPA is also used as a reagent in organic synthesis, as a solvent for the production of polymers, and as an intermediate for the synthesis of other compounds. This compound has been studied extensively for its potential applications in the biomedical field and has been found to have a wide range of biochemical and physiological effects.
科学研究应用
氯酚的降解
Sharma、Mukhopadhyay和Murthy(2012)的研究调查了使用有机氧化剂(如过氧乙酸、对硝基苯甲酸和甲基乙基酮过氧化物)结合紫外辐射降解4-氯酚。他们发现这些氧化剂,特别是过氧乙酸,对降解4-氯酚有效,表明在环境修复中可能有应用潜力 (Sharma, Mukhopadhyay, & Murthy, 2012)。
环境修复
Carucci等人(2009)的研究开发了用于降解4-氯酚的好氧颗粒污泥。他们发现,特别是在使用醋酸钠作为共底物时,这种方法对处理受4-氯酚污染的环境有效,表明其在环境清理过程中的有用性 (Carucci, Milia, De Gioannis, & Piredda, 2009)。
光催化
Dehdar等人(2021)的研究探讨了在可见LED光下使用BiVO4/WO3异质结构对水溶液中的4-氯酚进行光降解。这项研究突显了先进光催化材料在水中降解有毒有机化合物方面的潜力 (Dehdar, Asgari, Leili, Madrakian, & Seid-mohammadi, 2021)。
酶和催化转化
Persson、Larsson、Le Ray和Bäckvall(1999)报道了使用钌催化剂和4-氯苯乙酸酯作为酰基供体对二级醇进行酶解。这项研究为制药和精细化工中的手性合成开辟了可能性 (Persson, Larsson, Le Ray, & Bäckvall, 1999)。
分析应用
Ho、Nguyen和Yang(2019)开发了一种用于检测氯酚的微流控传感器,使用交联酶聚集体。这种传感器有望实现对水生系统中微污染物(如4-氯酚)的实时检测,突显了其在环境监测和安全方面的潜力 (Ho, Nguyen, & Yang, 2019)。
化学合成
Jung、Koh、Kim和Park(2000)利用4-氯苯乙酸将酮转化为手性乙酸酯。这个过程涉及由脂肪酶和钌配合物催化的多步反应,展示了4-氯苯乙酸在促进有机合成中的作用,特别是在创建光学活性化合物方面 (Jung, Koh, Kim, & Park, 2000)。
废水处理
Majumder和Gupta(2008)研究了使用上升式厌氧污泥毯反应器处理含有4-氯酚的废水。他们优化了有效去除4-氯酚的条件,展示了这种方法在工业废水处理中的潜力 (Majumder & Gupta, 2008)。
属性
IUPAC Name |
(4-chlorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUPLGRNURQXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236502 | |
| Record name | Acetic acid, p-chlorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl acetate | |
CAS RN |
876-27-7 | |
| Record name | Acetic acid, 4-chlorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorophenyl acetate, p- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, p-chlorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLOROPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V876587 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-Chlorophenyl acetate utilized in dynamic kinetic resolution reactions?
A: 4-Chlorophenyl acetate serves as an efficient acyl donor in dynamic kinetic resolutions of secondary alcohols [, ]. Its compatibility with both lipases, such as Candida antarctica lipase, and ruthenium catalysts allows for the simultaneous enzymatic resolution and racemization of the alcohol substrate. This dual-catalytic approach results in the formation of enantiomerically pure acetates from racemic mixtures, significantly improving the yield compared to traditional resolution methods.
Q2: Why is 4-Chlorophenyl acetate preferred as an acyl donor in specific reactions over other acyl donors?
A: Research has shown that 4-Chlorophenyl acetate exhibits superior performance as an acyl donor compared to alternatives like vinyl acetate in dynamic kinetic transformations involving chiral hydroxylactones []. While the exact reasons for this difference require further investigation, it highlights the specific advantages of 4-Chlorophenyl acetate in certain catalytic systems.
Q3: Can you elaborate on the role of 4-Chlorophenyl acetate in microbial degradation studies?
A: Studies investigating the microbial degradation of chlorinated acetophenones identified 4-Chlorophenyl acetate as a key metabolite in the degradation pathway of 4-chloroacetophenone by a mixed culture of Arthrobacter sp. and Micrococcus sp. []. The presence of 4-Chlorophenyl acetate provides insights into the stepwise breakdown of the parent compound and the enzymatic processes employed by these microorganisms.
Q4: What is the molecular formula and weight of 4-Chlorophenyl acetate?
A4: The molecular formula for 4-Chlorophenyl acetate is C8H7ClO2. It has a molecular weight of 170.59 g/mol.
Q5: What spectroscopic techniques have been employed to study 4-Chlorophenyl acetate?
A: Researchers have utilized both Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectroscopy to investigate the vibrational characteristics of 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate, a derivative of 4-Chlorophenyl acetate []. These analyses, combined with computational methods, provide insights into the molecule's structure and bonding properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

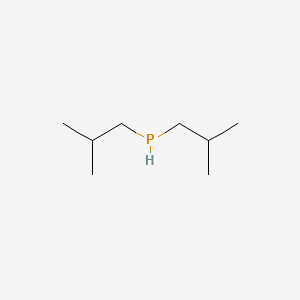
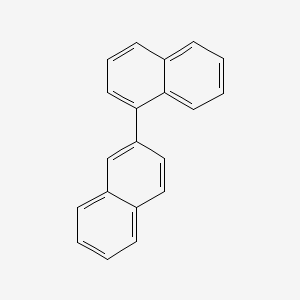
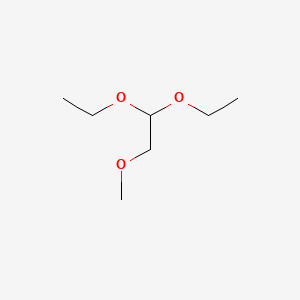
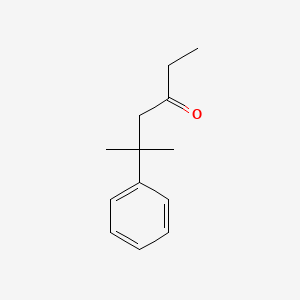
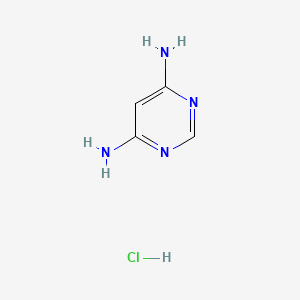
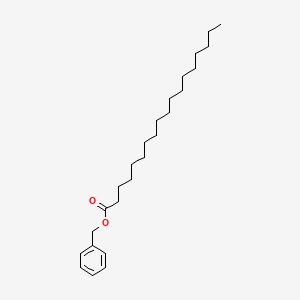
![Benzoic acid, 2-hydroxy-3-[(4-nitrophenyl)azo]-5-[(4-sulfophenyl)azo]-, disodium salt](/img/structure/B1594343.png)


![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1594350.png)
